(5E)-5-(3-fluorobenzylidene)-3-{[(4-iodo-2-methylphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-[(3-FLUOROPHENYL)METHYLIDENE]-3-{[(4-IODO-2-METHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a fluorophenyl group, and an iodophenyl group. It has garnered interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(3-FLUOROPHENYL)METHYLIDENE]-3-{[(4-IODO-2-METHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps. One common method includes the condensation of 3-fluorobenzaldehyde with 4-iodo-2-methylaniline to form an intermediate Schiff base. This intermediate is then reacted with a thiazolidinone derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(3-FLUOROPHENYL)METHYLIDENE]-3-{[(4-IODO-2-METHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly involving the iodine atom, using reagents like sodium iodide or silver nitrate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazolidinones.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (5E)-5-[(3-FLUOROPHENYL)METHYLIDENE]-3-{[(4-IODO-2-METHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has shown potential as an antimicrobial and anticancer agent. Studies have indicated that it can inhibit the growth of certain bacterial strains and cancer cell lines.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to degradation.
Mechanism of Action
The mechanism of action of (5E)-5-[(3-FLUOROPHENYL)METHYLIDENE]-3-{[(4-IODO-2-METHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins that are essential for the survival and proliferation of bacteria or cancer cells. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone derivatives: Compounds with similar thiazolidinone rings but different substituents.
Fluorophenyl derivatives: Compounds with fluorophenyl groups but different core structures.
Iodophenyl derivatives: Compounds with iodophenyl groups but different core structures.
Uniqueness
The uniqueness of (5E)-5-[(3-FLUOROPHENYL)METHYLIDENE]-3-{[(4-IODO-2-METHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C18H14FIN2OS2 |
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Molecular Weight |
484.4 g/mol |
IUPAC Name |
(5E)-5-[(3-fluorophenyl)methylidene]-3-[(4-iodo-2-methylanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14FIN2OS2/c1-11-7-14(20)5-6-15(11)21-10-22-17(23)16(25-18(22)24)9-12-3-2-4-13(19)8-12/h2-9,21H,10H2,1H3/b16-9+ |
InChI Key |
XGKHMTNGEGRACQ-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)I)NCN2C(=O)/C(=C\C3=CC(=CC=C3)F)/SC2=S |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NCN2C(=O)C(=CC3=CC(=CC=C3)F)SC2=S |
Origin of Product |
United States |
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